molecular formula C11H10F2O3 B1596899 Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate CAS No. 252955-07-0

Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate

Cat. No.: B1596899
CAS No.: 252955-07-0
M. Wt: 228.19 g/mol
InChI Key: IEJMFJYBMANBQM-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester characterized by a 3,4-difluorophenyl substituent at the β-position of the propanoate backbone. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors such as melanin-concentrating hormone receptor 1 (MCHR1) . Its structural framework allows for versatile modifications, enabling the development of derivatives with tailored pharmacokinetic and pharmacodynamic properties. The electronegative fluorine atoms enhance metabolic stability and influence electronic properties, making it advantageous in drug discovery .

Preparation Methods

Synthetic Routes for Preparation

The preparation of Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate generally involves the condensation of 3,4-difluorobenzene derivatives with ethyl acetoacetate or related β-ketoester precursors. The following detailed methods have been reported:

Direct Esterification and Acylation Approach

  • Starting Materials: 3,4-difluorobenzoyl chloride or 3,4-difluorobenzoic acid derivatives.
  • Key Reaction: Claisen condensation or acylation of ethyl acetate derivatives with 3,4-difluorophenyl precursors.
  • Typical Conditions: Use of base catalysts such as sodium ethoxide or potassium tert-butoxide in ethanol or ethyl acetate solvent systems.
  • Outcome: Formation of the β-ketoester with the desired difluorophenyl substitution.

Malonate Alkylation Route

  • Starting Materials: Ethyl potassium malonate and 3,4-difluorobenzyl halides.
  • Reaction: Nucleophilic substitution where the malonate anion displaces the halide on the difluorobenzyl moiety.
  • Subsequent Step: Hydrolysis and decarboxylation under acidic or basic conditions to yield the β-ketoester.
  • Advantages: This method allows for selective introduction of the difluorophenyl group and control over substitution patterns.

Enol Ether Intermediate Cyclization

  • Intermediate Formation: Reflux of 2,4,5-trifluoro-β-oxobenzenepropanoic acid ethyl ester with triethylorthoformate and acetic anhydride to form an enol ether intermediate.
  • Substitution: The enol ether is then reacted with amines or substituted phenyl groups to introduce the difluorophenyl moiety.
  • Cyclization: Treatment with bases such as sodium hydride or lithium hydroxide induces ring closure or ester hydrolysis to finalize the β-ketoester structure.
  • Utility: This method is useful for synthesizing derivatives with additional substitutions on the aromatic ring.

Reaction Conditions and Techniques

  • Solvents: Common solvents include ethanol, ethyl acetate, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) for dissolution and reaction medium.
  • Catalysts and Bases: Sodium ethoxide, potassium tert-butoxide, lithium hydroxide, and sodium hydride are frequently employed to facilitate condensation, substitution, and hydrolysis steps.
  • Temperature: Reactions are typically conducted under reflux conditions (60–110 °C) to promote completion.
  • Physical Methods: Vortexing, ultrasound, and hot water baths are used to aid dissolution and reaction kinetics during preparation of stock solutions and intermediates.

Analytical Data and Yield Information

Parameter Details
Molecular Weight Approx. 224.2 g/mol (C12H11F2O3)
Purity Assessment Confirmed by NMR, HPLC, and mass spectrometry
Typical Yields 70–85% depending on method and scale
Physical State Colorless to pale yellow liquid or solid
Solubility Soluble in DMSO, ethanol, and acetone

Stock Solution Preparation (For Experimental Use)

Based on data from GlpBio, preparation of stock solutions of this compound involves precise calculations for molarity and volume, as shown below:

Amount of Compound (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 4.3823 0.8765 0.4382
5 21.9114 4.3823 2.1911
10 43.8227 8.7645 4.3823

Note: Physical methods such as vortexing, ultrasound, or hot water baths are recommended to ensure complete dissolution before use in further reactions or biological assays.

Research Findings and Optimization Notes

  • Purity and Yield Optimization: Reaction parameters such as temperature, solvent choice, and base concentration significantly influence the yield and purity of the final product.
  • Substitution Effects: The presence of fluorine atoms at the 3,4-positions on the phenyl ring enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack during condensation.
  • Stability: The compound exhibits good stability under standard laboratory storage conditions but requires protection from moisture to avoid hydrolysis of the ester group.
  • Scale-Up Potential: The synthetic routes described are amenable to scale-up with appropriate control of reaction parameters and purification steps.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Bases Conditions Advantages Disadvantages
Direct Esterification 3,4-difluorobenzoyl chloride, ethyl acetate Sodium ethoxide, ethanol Reflux, 60–80 °C Simple, straightforward Moderate yields, side reactions
Malonate Alkylation Ethyl potassium malonate, difluorobenzyl halide Potassium carbonate, solvents Room temp to reflux Selective substitution Multi-step, requires purification
Enol Ether Intermediate Cyclization 2,4,5-trifluoro-β-oxobenzenepropanoic acid ethyl ester Triethylorthoformate, acetic anhydride, sodium hydride Reflux, base treatment Allows diverse substitutions More complex, longer synthesis

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: 3-(3,4-difluorophenyl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate.

    Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes or receptors in biological systems. The fluorine atoms enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Fluorine vs. Chlorine

Fluorinated and chlorinated analogs of β-keto esters are widely studied for their distinct electronic and steric profiles:

Compound Name Substituents Molecular Weight (g/mol) Similarity Score* Key Applications References
Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate 3,4-difluorophenyl 228.19† N/A MCHR1 antagonists, intermediates
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate 3,4-dichlorophenyl 259.10 0.96 Pyrazole carboxamide synthesis
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-difluorophenyl 228.19 0.90 Drug discovery intermediates

*Similarity scores (0–1 scale) based on structural alignment with the target compound .
†Calculated based on molecular formula C₁₁H₁₀F₂O₃.

Key Observations :

  • Electronic Effects : Fluorine’s high electronegativity reduces electron density at the aryl ring, enhancing resistance to oxidative metabolism compared to chlorinated analogs .
  • Lipophilicity : Fluorine substitution increases logP values marginally compared to chlorine, improving membrane permeability .
  • Synthetic Utility : Chlorinated analogs (e.g., 3,4-dichlorophenyl) are more reactive in nucleophilic substitutions due to weaker C–Cl bonds, whereas fluorinated derivatives require harsher conditions .

Positional Isomerism in Fluorinated Derivatives

The position of fluorine substituents significantly impacts physicochemical and biological properties:

Compound Name Substituent Position Melting Point (°C) Solubility (mg/mL)‡ Bioactivity (IC₅₀, nM)* References
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2-fluoro 45–47 12.3 (DMSO) Not reported
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-fluoro 38–40 15.8 (DMSO) 150 ± 10 (MCHR1)
This compound 3,4-difluoro 55–58 9.2 (DMSO) 85 ± 5 (MCHR1)

‡Solubility measured in dimethyl sulfoxide (DMSO) at 25°C.
*IC₅₀ values for MCHR1 antagonism.

Key Observations :

  • Steric Effects : Ortho-substituted derivatives (2-fluoro) exhibit lower solubility due to steric hindrance, whereas para-substituted analogs (4-fluoro) show improved solubility .
  • Bioactivity: The 3,4-difluoro derivative demonstrates superior receptor affinity (IC₅₀ = 85 nM) compared to mono-fluoro analogs, likely due to optimized halogen bonding with target proteins .

Comparison with Heterocyclic and Alkylated Derivatives

Ethyl 3-cyclopropyl-3-oxopropanoates and pyridinyl analogs highlight the role of non-aryl substituents:

Compound Name Substituents Yield (%) Reaction Conditions Applications References
Ethyl 3-cyclopropyl-2-(3-fluorobenzyl)-3-oxopropanoate Cyclopropyl, 3-fluorobenzyl 45–50 DIPEA, LiCl, THF, 16 h Antimicrobial agents
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate 3-nitropyridin-4-yl 50 Diisopropylethylamine, DMF Anticancer research

Key Observations :

  • Reactivity : Nitropyridinyl derivatives require milder bases (e.g., DIPEA) compared to fluorobenzyl analogs, which utilize LiCl as a catalyst .
  • Biological Targets : Heterocyclic substituents (e.g., pyridinyl) broaden applications in anticancer research, while alkylated derivatives are explored for antimicrobial activity .

Biological Activity

Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H10F2O3C_{11}H_{10}F_2O_3 and a molecular weight of approximately 228.2 g/mol. The compound features a fluorinated phenyl group and a keto ester functional group, contributing to its reactivity and biological interactions. The presence of fluorine atoms enhances the compound's stability and bioavailability by influencing electronic properties and metabolic pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The ester group can undergo hydrolysis to release the active carboxylic acid form, which can modulate enzyme activity or receptor binding . This mechanism suggests potential applications in therapeutic interventions.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although specific mechanisms remain to be fully elucidated.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation through modulation of pro-inflammatory cytokines.
  • Anticancer Potential : Some derivatives of this compound have been explored for their efficacy as anticancer agents, showing promising results in inhibiting tumor cell proliferation in vitro and in vivo .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against various pathogens,
Anti-inflammatoryReduces pro-inflammatory cytokines,
AnticancerInhibits cancer cell proliferation ,

Case Study: Anticancer Activity

A study published in the journal "Cancer Research" evaluated the anticancer effects of this compound on human colon cancer cells. The compound was found to inhibit cell growth with an IC50 value significantly lower than that of standard chemotherapeutics such as etoposide. In xenograft models, treatment with the compound resulted in reduced tumor size compared to controls .

Future Directions

The ongoing research into this compound highlights its potential as a lead compound for drug development. Further studies are needed to elucidate its precise mechanisms of action, optimize its pharmacological properties, and evaluate its safety profile in clinical settings.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate, and how can reaction yields be optimized?

The compound is commonly synthesized via condensation of dilithiomonoethylmalonate with fluorinated benzoyl chlorides under cryogenic conditions (e.g., −78°C), followed by purification via flash chromatography . Optimizing yields involves controlling reaction stoichiometry, using anhydrous solvents, and selecting catalysts (e.g., CaSO₄ or molecular sieves) to absorb byproducts like water . For example, refluxing with ammonium formate in ethanol under N₂ for 8–144 hours achieves yields >50% in pyrimidinone syntheses .

Q. How can researchers characterize the purity and structural identity of this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the β-ketoester backbone and fluorophenyl substituents (e.g., δ ~4.25 ppm for the ethyl ester group and aromatic proton shifts at δ 7.3–7.8 ppm) .
  • Mass spectrometry : Exact mass analysis (e.g., molecular weight 214.046 g/mol for methyl analogs) to verify molecular formula .
  • Chromatography : HPLC or TLC to assess purity, with petroleum ether:ethyl acetate (20:1) as a common solvent system .

Q. What safety precautions are necessary when handling this compound?

While not classified as hazardous under GHS, standard lab practices include:

  • Using PPE (gloves, goggles) to avoid skin/eye contact.
  • Working in a fume hood due to potential irritancy of fluorinated intermediates.
  • Storing under inert gas (N₂/Ar) to prevent hydrolysis of the β-ketoester group .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination patterns) influence reactivity in heterocyclic synthesis?

The 3,4-difluorophenyl group enhances electrophilicity at the keto position, facilitating nucleophilic attacks (e.g., by guanidine or amines) to form pyrimidinones or acrylates . Comparative studies show that 2-fluorophenyl analogs exhibit lower reactivity due to steric hindrance, while 4-fluorophenyl derivatives undergo faster condensations . For example, ethyl 3-(4-fluorophenyl)-3-oxopropanoate reacts with 2,3-dimethoxybenzenamine 30% faster than its 2-fluoro analog .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies often arise from:

  • Catalyst selection : Molecular sieves vs. CaSO₄, where the latter may absorb excess water more effectively in ethanol reflux .
  • Reaction duration : Extended reflux (144 hours vs. 8 hours) improves yields in sluggish condensations .
  • Purification methods : Flash chromatography with gradient elution resolves co-eluting byproducts, which are common in fluorinated systems .

Q. How can computational modeling guide the design of novel derivatives for biological screening?

DFT calculations predict electrophilic reactivity at the β-keto position, while molecular docking identifies potential interactions with biological targets (e.g., enzyme active sites). For instance, analogs with electron-withdrawing groups (e.g., −CN or −NO₂) on the phenyl ring show enhanced binding to Mycobacterium tuberculosis Pks13 in silico .

Q. What methodologies assess the compound’s role in radical-mediated reactions?

Cobalt-catalyzed radical reactions can functionalize the β-ketoester backbone. For example, ethyl 3-((3,4-dichlorophenyl)amino)-3-oxopropanoate undergoes radical coupling with alkenes under Co(II) catalysis to form γ-lactams, characterized via ESR to detect radical intermediates .

Q. Methodological Challenges and Solutions

Q. How to address incomplete physicochemical data (e.g., solubility, melting point) for this compound?

  • Experimental determination : Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility in DMSO/water mixtures.
  • Predictive models : Employ Hansen solubility parameters or COSMO-RS simulations to estimate solubility in untested solvents .

Q. What analytical techniques differentiate between keto-enol tautomers in solution?

  • ¹H NMR : Detect enol content via low-field shifts (δ 12–15 ppm for enolic −OH).
  • UV-Vis spectroscopy : Monitor tautomerization kinetics by absorbance changes at λ = 280–320 nm .

Properties

IUPAC Name

ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJMFJYBMANBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374282
Record name ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252955-07-0
Record name ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 252955-07-0
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Synthesis routes and methods

Procedure details

To a solution of 3,4-difluorobenzoic acid (10 g, 63.3 mmol) in tetrahydrofuran (300 ml) was added 1,1′-carbonylbis-1H-imidazole (11.3 g, 69.6 mmol) and the mixture was stirred at room temperature for 30 min. To the reaction solution was added monoethyl malonate magnesium salt (10 g, 34.8 mmol) and the mixture was stirred at room temperature for 2 hrs. To the reaction solution were added ethyl acetate (50 ml) and water (50 ml), and conc. hydrochloric acid was added until the aqueous layer showed acidic pH. The reaction solution was extracted with ethyl acetate (200 ml×2). The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to give ethyl 3-(3,4-difluorophenyl)-3-oxopropionate (10.3 g, 77%) as a brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate
Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate
Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate
Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate
Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate
Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate

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